molecular formula C₂₄H₃₂N₂O B1662701 Lipid peroxidation inhibitor 1 CAS No. 142873-41-4

Lipid peroxidation inhibitor 1

Cat. No.: B1662701
CAS No.: 142873-41-4
M. Wt: 364.5 g/mol
InChI Key: OFJJFTDZPRQPBY-UHFFFAOYSA-N
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Description

Lipid peroxidation inhibitor 1 is a compound known for its ability to inhibit lipid peroxidation, a process where free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This compound plays a crucial role in protecting cells from oxidative stress and is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lipid peroxidation inhibitor 1 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. This often involves continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lipid peroxidation inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, often resulting in the regeneration of the active inhibitor.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different levels of inhibitory activity.

Scientific Research Applications

Lipid peroxidation inhibitor 1 has a wide range of applications in scientific research:

    Chemistry: It is used to study the mechanisms of lipid peroxidation and the development of new antioxidant compounds.

    Biology: The compound is employed in research on cellular oxidative stress and its role in various diseases.

    Medicine: It has potential therapeutic applications in treating conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

    Industry: The compound is used in the development of products that require protection against oxidative damage, such as food preservatives and cosmetic formulations.

Mechanism of Action

Lipid peroxidation inhibitor 1 exerts its effects by neutralizing free radicals and preventing the initiation and propagation of lipid peroxidation. It targets specific molecular pathways involved in oxidative stress, including the inhibition of reactive oxygen species and the stabilization of cell membranes. The compound interacts with various enzymes and proteins that play a role in the oxidative stress response, thereby protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    Ferrostatin-1: Another lipid peroxidation inhibitor known for its role in preventing ferroptosis, a type of cell death associated with lipid peroxidation.

    Liproxstatin-1: Similar to ferrostatin-1, it inhibits lipid peroxidation and has been studied for its protective effects in various disease models.

Uniqueness

Lipid peroxidation inhibitor 1 is unique in its specific molecular structure and the pathways it targets, which may offer advantages in terms of potency, selectivity, and stability compared to other inhibitors. Its distinct chemical properties make it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJJFTDZPRQPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.